3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a chemical compound that belongs to the class of piperidine-2,6-dione derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of hematological disorders such as sickle cell disease and β-thalassemia. The structure of this compound features a piperidine ring linked to an isoindolinone moiety, which is further substituted with a hydroxyl group.
The compound can be synthesized through various organic chemical methods, and it is available for purchase from chemical suppliers and research institutions. Its molecular formula is with a molecular weight of approximately 248.25 g/mol .
3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is also categorized under isoindolinone derivatives, which are known for their diverse biological activities.
The synthesis of 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes the reaction of 3-aminopiperidine-2,6-dione with an appropriate isoindolinone derivative.
Technical Details:
In industrial settings, continuous flow reactors may be utilized for larger scale production, optimizing reaction conditions to enhance yield and purity.
The molecular structure of 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can be represented as follows:
The structural formula indicates the presence of two functional groups: a hydroxyl group and a carbonyl group within the isoindolinone framework. This configuration contributes to the compound's reactivity and biological activity .
3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione can undergo several types of chemical reactions:
Common Reagents and Conditions:
The major products from these reactions depend on specific reagents and conditions used during the reactions. For instance, oxidation may yield derivatives such as 3-(5-ketoisoindolinyl)piperidine derivatives .
The mechanism of action for 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione primarily involves its interaction with specific proteins involved in hematopoiesis and immune regulation.
Data:
This modulation may lead to therapeutic effects in conditions like sickle cell disease by promoting fetal hemoglobin expression .
The physical properties of 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione include:
Key chemical properties include:
Relevant data regarding melting point and boiling point are not extensively documented but can be inferred from similar compounds within its class .
3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several applications in scientific research:
The synthesis of 3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (molecular formula: C₁₃H₁₂N₂O₄, molecular weight: 260.25 g/mol, CAS: 1416990-09-4) relies on convergent strategies that separately construct the hydroxy-substituted isoindolinone and glutarimide moieties before coupling [1] [5]. A representative patent-specified pathway begins with 5-hydroxy-1H-isoindole-1,3(2H)-dione, which undergoes N-alkylation with 3-bromopiperidine-2,6-dione under basic conditions (e.g., potassium carbonate in N,N-dimethylformamide) at 60–80°C [8]. Alternative routes employ protected intermediates; for example, 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione is accessible through a ring-closure reaction between 3-aminopiperidine-2,6-dione and 4-hydroxyphthalic anhydride in glacial acetic acid under reflux (yield: 68–72%) [10]. Regioselective hydroxy group positioning is critical, as unintended 6-hydroxy or 4-hydroxy regioisomers may form during cyclization. High-temperature conditions (>120°C) promote isomerization, necessitating precise temperature control during anhydride ring-opening [10].
Key challenges include the instability of the glutarimide ring under acidic conditions and low yields during N-alkylation (typically 50–60%). Optimized protocols use in situ protection with tert-butoxycarbonyl* groups, improving alkylation yields to >85% [8]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields at 75–80% [10].
Table 1: Comparative Synthetic Routes for Core Scaffold Assembly
Starting Materials | Reaction Conditions | Key Intermediate | Yield | Reference |
---|---|---|---|---|
5-Hydroxy-1H-isoindole-1,3(2H)-dione + 3-Bromopiperidine-2,6-dione | K₂CO₃, N,N-dimethylformamide, 80°C, 12 h | Unprotected scaffold | 58% | [8] |
4-Hydroxyphthalic anhydride + 3-Aminopiperidine-2,6-dione | Glacial acetic acid, reflux, 6 h | 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione | 72% | [10] |
N-(tert-Butoxycarbonyl)-3-aminopiperidine-2,6-dione + Methyl 4-hydroxy-2-(bromomethyl)benzoate | Cs₂CO₃, acetonitrile, 60°C, 3 h | N-Boc-protected ester | 87% | [8] |
Industrial-scale manufacturing transitions from batch to continuous flow systems to address exothermic risks and mixing limitations inherent in traditional reactors [3] [9]. Microreactors and coil-based flow reactors (e.g., perfluoroalkoxy tubing) provide surface area-to-volume ratios of 100–5,000 m²/m³, enabling rapid heat dissipation during the exothermic ring-closing step [9]. In a patented continuous process, a solution of 3-aminopiperidine-2,6-dione and 4-hydroxyphthalic anhydride in N-methylpyrrolidone* is pumped through a temperature-controlled reactor (residence time: 8–12 minutes, temperature: 130°C, pressure: 3 bar), achieving 90% conversion with <0.5% regioisomeric impurities [10].
Packed-bed reactors loaded with heterogeneous catalysts (e.g., immobilized lipases or acidic resins) facilitate N-alkylation without stoichiometric bases. For instance, coupling 5-hydroxy-2,3-dihydro-1H-isoindol-1-one with 3-bromopiperidine-2,6-dione over Amberlyst A26 (OH⁻ form) in ethanol at 50°C affords the target compound in 94% yield and >99.5% purity, eliminating aqueous workups [3] [9]. Scalability is enhanced through numbering-up parallel microreactors, enabling throughputs of 50–100 kg/day without compromising selectivity [9].
Table 2: Flow Reactor Configurations for Industrial Synthesis
Reactor Type | Key Features | Process Parameters | Productivity | Advantages |
---|---|---|---|---|
Chip-based microreactor | Glass/silicon carbide, 500–5,000 m²/m³ | 130°C, 3 bar, residence time: 8 min | 5 kg/day | Superior heat transfer |
Tubular coil reactor | Perfluoroalkoxy, 100–1,000 m²/m³ | 100°C, 1 bar, residence time: 30 min | 20 kg/day | Chemical resistance, easy scaling |
Packed-bed reactor | Amberlyst A26 catalyst, 50 m²/g | 50°C, 10 bar, residence time: 15 min | 100 kg/day | No base required, continuous catalyst reuse |
Purification complexity arises from structurally similar impurities: regioisomeric 6-hydroxy and 4-hydroxy analogues, hydrolyzed glutarimide ring products, and residual metal catalysts [5] [10]. Traditional silica gel chromatography struggles with <2% resolution of 5-hydroxy/6-hydroxy pairs (Rf differences <0.05 in ethyl acetate:n-hexane). Preparative high-performance liquid chromatography with *chiral amylose-based columns (e.g., Chiralpak IA) and ethanol:heptane mobile phases resolves these isomers at >99.5% purity, albeit with low throughput (50–100 mg/injection) [5].
Crystallization optimization exploits pH-dependent solubility. The target compound crystallizes as needles from hot water (mp: 245–247°C), but yields are poor (<50%). Adjusting to pH 4–5 using acetic acid generates a zwitterionic species that crystallizes efficiently from isopropanol:water (80:20), yielding 90% recovery with ≤0.3% impurities [10]. For metal removal, chelatating resins (e.g., Chelex 100) reduce palladium to <10 ppm without product loss, outperforming activated carbon treatments [8].
Multi-Stage Purification Workflow:
This protocol delivers pharma-grade material (>99.8% purity, 6-hydroxy isomer <0.05%), meeting stringent regulatory thresholds for investigational new drug applications [5] [10].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1